(5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone
Description
The compound (5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone features a 5-methoxybenzofuran core linked via a methanone bridge to a pyrrolidine ring substituted with a pyrimidin-2-yloxy group.
Properties
IUPAC Name |
(5-methoxy-1-benzofuran-2-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-13-3-4-15-12(9-13)10-16(25-15)17(22)21-8-5-14(11-21)24-18-19-6-2-7-20-18/h2-4,6-7,9-10,14H,5,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUDAQBAPAPXPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCC(C3)OC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the reaction of a suitable amine with a dihaloalkane.
Coupling with Pyrimidin-2-yloxy Group: The final step involves coupling the pyrrolidine derivative with a pyrimidin-2-yloxy group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The pyrimidin-2-yloxy group can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: (5-Hydroxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone.
Reduction: (5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity due to its structural similarity to known bioactive molecules. It could be investigated for potential pharmacological properties such as anti-inflammatory, antiviral, or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the material science industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its incorporation into polymers or other materials could lead to innovative applications in electronics, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which (5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
DNA/RNA Interaction: Intercalating into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Key Observations :
- Structural Diversity: The target compound uniquely combines benzofuran and pyrimidinyloxy-pyrrolidine, whereas analogues like 7a () and 4a () prioritize thiophene or benzodioxole systems.
- Synthetic Methods : The target compound’s synthesis likely involves multi-step coupling (e.g., amidation or nucleophilic substitution), contrasting with 7a ’s sulfur-mediated condensation or 4a ’s benzoylation in pyridine .
Functional Group Analysis
- Benzofuran vs. Thiophene/Benzodioxole : The 5-methoxybenzofuran in the target compound provides electron-rich aromaticity, which may enhance binding to hydrophobic pockets in enzymes. In contrast, thiophene (in 7a ) or benzodioxole (in 4a ) offers distinct electronic profiles and metabolic stability .
- Pyrimidinyloxy vs. Pyrazolo-Pyrimidine : The pyrimidin-2-yloxy group in the target compound could act as a hydrogen-bond acceptor, similar to pyrazolo-pyrimidine in Example 63 , but with different spatial arrangements .
Biological Activity
The compound (5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone , also referred to by its IUPAC name, is a small molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran and pyrimidine exhibit significant anticancer properties. For instance, benzofuran derivatives have been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound has been studied for its ability to inhibit tumor growth through several mechanisms:
- Cell Cycle Arrest : It has been reported that certain analogs can induce G2/M phase arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Antimicrobial Activity
The antimicrobial potential of the compound was evaluated against several strains of bacteria and fungi. The results indicated:
- Bacterial Strains Tested :
- Escherichia coli (Gram-negative)
- Staphylococcus aureus (Gram-positive)
The minimal inhibitory concentrations (MICs) were determined, demonstrating that the compound exhibits selective activity against certain pathogens.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 25 |
Neuroprotective Effects
In addition to its anticancer and antimicrobial properties, the compound has shown promise in neuroprotection. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage, which is critical in the context of neurodegenerative diseases such as Alzheimer's.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry assessed the anticancer effects of various benzofuran derivatives, including our compound. The results indicated a significant reduction in cell viability in MCF-7 breast cancer cells treated with the compound at concentrations ranging from 10 to 50 µM over 48 hours.
Study 2: Antimicrobial Screening
In a comparative study conducted on several pyrimidine derivatives, our compound exhibited notable activity against S. aureus, with an MIC value lower than that of standard antibiotics such as penicillin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
